molecular formula C10H9NO4S B13929319 2,4-Dimethoxy-6-benzothiazolecarboxylic acid

2,4-Dimethoxy-6-benzothiazolecarboxylic acid

Cat. No.: B13929319
M. Wt: 239.25 g/mol
InChI Key: GXMZOTMOCHDBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-6-benzothiazolecarboxylic acid is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds have been extensively studied due to their significant pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-benzothiazolecarboxylic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or acids, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 2,4-dimethoxybenzoic acid under acidic conditions to form the desired benzothiazole derivative .

Industrial Production Methods: Industrial production methods often utilize green chemistry principles to minimize environmental impact. This includes using environmentally benign solvents and catalysts, as well as optimizing reaction conditions to increase yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-6-benzothiazolecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-benzothiazolecarboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of methoxy groups and a carboxylic acid functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

2,4-dimethoxy-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C10H9NO4S/c1-14-6-3-5(9(12)13)4-7-8(6)11-10(15-2)16-7/h3-4H,1-2H3,(H,12,13)

InChI Key

GXMZOTMOCHDBSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)SC(=N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.